N-Benzyl-alpha-phenylphenethylamine
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Overview
Description
N-Benzyl-alpha-phenylphenethylamine is an organic compound with the molecular formula C21H21N. It is a member of the phenethylamine class, which is known for its diverse range of biological activities. This compound is characterized by the presence of a benzyl group attached to the alpha position of the phenethylamine backbone, making it structurally unique and significant in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-alpha-phenylphenethylamine can be synthesized through several methods. One common synthetic route involves the reductive amination of benzylacetone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-alpha-phenylphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines .
Scientific Research Applications
N-Benzyl-alpha-phenylphenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzyl-alpha-phenylphenethylamine involves its interaction with various molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neuronal activity and has implications for its potential use in treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
N-Benzylphenethylamine: Similar in structure but lacks the alpha-phenyl group.
Alpha-methylbenzylamine: Contains a methyl group instead of a benzyl group at the alpha position.
2-Phenethylamine: The parent compound without any substitutions
Uniqueness
N-Benzyl-alpha-phenylphenethylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
33542-84-6 |
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Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-benzyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C21H21N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)22-17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2 |
InChI Key |
LUPHIKYFQYDIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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